ETHYL 3-BROMO-2-(HYDROXYIMINO)PROPANOATE
Description
Properties
Molecular Formula |
C5H8BrNO3 |
|---|---|
Molecular Weight |
210.03 g/mol |
IUPAC Name |
ethyl 3-bromo-2-hydroxyiminopropanoate |
InChI |
InChI=1S/C5H8BrNO3/c1-2-10-5(8)4(3-6)7-9/h9H,2-3H2,1H3 |
InChI Key |
ZKBUGUZPMZDNRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NO)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
ETHYL 3-BROMO-2-(HYDROXYIMINO)PROPANOATE can be synthesized through the reaction of ethyl 3-bromo-2-oxopropanoate with hydroxylamine. The reaction typically occurs in the presence of a base such as sodium carbonate, which facilitates the formation of the hydroxyimino group .
Industrial Production Methods
While specific industrial production methods for ethyl 3-bromo-2-hydroxyiminopropanoate are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-BROMO-2-(HYDROXYIMINO)PROPANOATE undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
Reduction: The hydroxyimino group can be reduced to an amino group, resulting in the formation of α-amino esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium carbonate are commonly used to facilitate the substitution reactions.
Major Products
Nucleophilic Substitution: The major products are various substituted esters depending on the nucleophile used.
Reduction: The primary product is the corresponding α-amino ester.
Scientific Research Applications
ETHYL 3-BROMO-2-(HYDROXYIMINO)PROPANOATE is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-hydroxyiminopropanoate involves its reactivity with nucleophiles and reducing agents. The bromine atom and the hydroxyimino group are the primary reactive sites. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, while in reduction reactions, the hydroxyimino group is converted to an amino group .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of ethyl propanoate derivatives allows for tailored applications. Below is a detailed comparison of ETHYL 3-BROMO-2-(HYDROXYIMINO)PROPANOATE with analogous compounds:
Structural and Molecular Comparison
Functional Group Reactivity
- Bromine vs. Fluorine: Bromine in this compound offers superior leaving-group ability compared to fluorine in fluorinated analogs (e.g., ), enabling nucleophilic substitutions. Fluorine, however, enhances electronegativity and metabolic stability .
- Hydroxyimino vs. Amide/Ketone: The hydroxyimino group facilitates dimerization under ionization (observed in similar compounds, ) and participates in tautomerism, unlike the rigid amide or ketone groups in analogs .
Analytical and Physicochemical Properties
- Retention and Migration: Compounds like ethyl bromopropionates exhibit similar retention times in chromatography but differ in migration times due to molecular weight and polarity (e.g., this compound migrates slower than non-polar derivatives) .
- Solubility: The hydroxyimino group increases water solubility relative to fully halogenated derivatives (e.g., ), though less than amino-substituted propanoates () .
Research Findings and Trends
- Dimerization Behavior: Hydroxyimino-containing compounds form stable dimers in mass spectrometry, a trait absent in simpler bromo-esters () .
- Synthetic Flexibility: The compound’s bromine and hydroxyimino groups enable sequential functionalization, as demonstrated in palladium-catalyzed cross-coupling studies (analogous to ) .
Q & A
Q. What are the standard synthetic routes for Ethyl 3-bromo-2-(hydroxyimino)propanoate, and what intermediates are critical?
The compound is synthesized via nucleophilic substitution reactions. A common method involves reacting brominated propanoate precursors with hydroxylamine derivatives under basic conditions (e.g., sodium carbonate). Key intermediates include α-bromo esters, which undergo hydroxyimino group introduction via nucleophilic attack. Reaction progress can be monitored using thin-layer chromatography (TLC), and yields are optimized by controlling stoichiometry and reaction time .
Q. How do the functional groups (bromo, hydroxyimino, ester) influence its reactivity in organic synthesis?
- Bromo group : Facilitates nucleophilic substitutions (e.g., SN2 reactions) due to its leaving-group capability.
- Hydroxyimino group : Acts as a directing group in electrophilic substitutions and participates in condensation or reduction reactions (e.g., conversion to amino esters via catalytic hydrogenation).
- Ester group : Enhances solubility in organic solvents and stabilizes the α-carbon for further functionalization. These groups collectively enable applications in synthesizing heterocycles and amino acid derivatives .
Q. What purification methods are recommended for isolating this compound from reaction mixtures?
- Recrystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to exploit solubility differences.
- Column chromatography : Employ silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate byproducts.
- Distillation : For high-purity isolation, fractional distillation under reduced pressure (e.g., 104–132°C) is effective, as indicated by its boiling range .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?
- Temperature control : Maintain 0–5°C during bromination to prevent thermal decomposition.
- Solvent selection : Use dichloromethane or acetic acid to stabilize intermediates and improve reaction homogeneity.
- Catalytic additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
- Inert atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation of sensitive intermediates .
Q. What spectroscopic techniques are most suitable for characterizing this compound and its derivatives?
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., hydroxyimino proton at δ 10–12 ppm, ester carbonyl at δ 165–170 ppm).
- IR spectroscopy : Identify functional groups (e.g., C=O stretch ~1740 cm⁻¹, N–O stretch ~950 cm⁻¹).
- GC-MS : Assess purity and track degradation products.
- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
Q. How can researchers address contradictions in spectral data or unexpected reaction outcomes involving this compound?
- Cross-validate analytical data : Compare NMR/IR results with computational predictions (e.g., DFT simulations).
- Isolate intermediates : Use preparative TLC to identify side products and revise reaction mechanisms.
- Adjust pH/stoichiometry : For reactions involving hydroxyimino tautomerism, optimize pH (e.g., buffered conditions) to stabilize the desired tautomer .
Q. What are the applications of this compound in synthesizing non-natural α-amino acid esters?
The compound serves as a precursor for α-amino esters via a two-step process:
- Nucleophilic displacement : React with amines (e.g., benzylamine) to form α-hydroxyimino esters.
- Reduction : Use catalytic hydrogenation (H₂/Pd-C) or sodium cyanoborohydride to reduce the hydroxyimino group to an amino group. This method is scalable and avoids racemization, making it valuable for peptide synthesis .
Q. How can researchers design experiments to study the hydrolytic stability of this compound under varying pH conditions?
- Kinetic studies : Monitor ester hydrolysis via HPLC at pH 2–12 (buffered solutions) to determine rate constants.
- Temperature dependence : Conduct Arrhenius analysis (25–60°C) to model degradation pathways.
- Product identification : Use LC-MS to characterize hydrolysis products (e.g., propanoic acid derivatives) and propose mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
